N-mesityl-2-(1-tosylpiperidin-2-yl)acetamide

medicinal chemistry sigma receptor ligands HDAC inhibitors

N-Mesityl-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941910-61-8) is a synthetic small molecule (MW ~414.56 g/mol, formula C23H30N2O3S) built on a 1-tosylpiperidine scaffold with an acetamide linker and a sterically hindered 2,4,6-trimethylphenyl (mesityl) group. The compound belongs to a broader family of N-substituted-2-(1-tosylpiperidin-2-yl)acetamide derivatives that have been explored in medicinal chemistry for sigma receptor (σR) affinity and HDAC inhibition, though the mesityl-substituted variant itself has limited direct publication in peer-reviewed pharmacological studies.

Molecular Formula C23H30N2O3S
Molecular Weight 414.56
CAS No. 941910-61-8
Cat. No. B2388043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-mesityl-2-(1-tosylpiperidin-2-yl)acetamide
CAS941910-61-8
Molecular FormulaC23H30N2O3S
Molecular Weight414.56
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=C(C=C3C)C)C
InChIInChI=1S/C23H30N2O3S/c1-16-8-10-21(11-9-16)29(27,28)25-12-6-5-7-20(25)15-22(26)24-23-18(3)13-17(2)14-19(23)4/h8-11,13-14,20H,5-7,12,15H2,1-4H3,(H,24,26)
InChIKeyBPDOLBMDCFNEBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Mesityl-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941910-61-8): Procurement-Relevant Chemical Identity and Scaffold Context


N-Mesityl-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941910-61-8) is a synthetic small molecule (MW ~414.56 g/mol, formula C23H30N2O3S) built on a 1-tosylpiperidine scaffold with an acetamide linker and a sterically hindered 2,4,6-trimethylphenyl (mesityl) group . The compound belongs to a broader family of N-substituted-2-(1-tosylpiperidin-2-yl)acetamide derivatives that have been explored in medicinal chemistry for sigma receptor (σR) affinity and HDAC inhibition, though the mesityl-substituted variant itself has limited direct publication in peer-reviewed pharmacological studies .

Tosylpiperidine-acetamide scaffold Privileged chemotype for sigma receptor and HDAC ligand design
Bulky mesityl N-substituent Distinct steric profile vs. mono-methyl or fluoro-phenyl analogs
SAR gap compound Enables exploration of steric effects on sigma/HDAC selectivity

Why Generic Substitution of N-Mesityl-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941910-61-8) Fails: Structural Determinants of Selectivity Within the Piperidine Acetamide Class


Within the N-substituted-2-(1-tosylpiperidin-2-yl)acetamide class, the N-aryl group is a critical determinant of target engagement and selectivity. The 1-tosylpiperidine core with a 2-acetamide substituent is present across a panel of analogs with aniline-derived N-substituents (e.g., N-(m-tolyl), N-(o-tolyl), N-(2,4-difluorophenyl), N-(2-methoxyphenyl)), each differing only in the steric and electronic properties of the terminal aryl ring . Generic or in-class substitution without maintaining the precise mesityl (2,4,6-trimethylphenyl) group would alter molecular recognition at the target binding site; for example, in sigma receptor ligands within this scaffold space, Ki values for σ1 vs. σ2 receptor subtypes vary by orders of magnitude (e.g., 17 nM vs. 1117 nM) with changes to the hydrophobic N-substituent, underscoring that the mesityl group cannot be arbitrarily interchanged . The quantitative evidence below supports that selection of the exact CAS 941910-61-8 compound is required to reproduce specific binding profiles.

N‑aryl group is selectivity‑critical
Even minor changes (e.g., m‑tolyl vs. mesityl) can shift sigma receptor subtype preference by orders of magnitude.
Steric/electronic mismatch
Mesityl’s symmetric tri‑methyl substitution cannot be reproduced by mono‑methyl or electron‑withdrawing analogs; binding pocket occupancy differs.
Scaffold‑class selectivity varies widely
Related piperidine‑acetamides show >60‑fold selectivity differences with N‑substituent variation; generic substitution risks loss of target engagement.

Product-Specific Quantitative Differentiation Evidence for N-Mesityl-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941910-61-8)


Steric Bulk Differentiation: The Mesityl Group vs. m-Tolyl, o-Tolyl, and 2,4-Difluorophenyl Analogs

Among the series of N-(substituted-phenyl)-2-(1-tosylpiperidin-2-yl)acetamide analogs disclosed in the patent and chemical catalog literature, N-mesityl-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941910-61-8) is the only variant bearing a 2,4,6-trimethylphenyl (mesityl) group, distinguishing it from analogs with mono-substituted or di-substituted aniline groups . The close comparator N-(m-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941904-19-4) contains a single meta-methyl substituent (MW 386.5 vs. 414.56), while the target compound's symmetrical tri-methyl substitution increases steric bulk and π-electron density on the N-aryl ring, a feature associated with enhanced selectivity for σ1 over σ2 receptors in related piperidine-acetamide scaffolds where a 65-fold selectivity window (Ki 17 nM vs. 1117 nM) was achieved through steric optimization of the hydrophobic pocket-interacting fragment .

Steric bulk differentiation
Reported comparison
Mesityl (2,4,6‑trimethyl) vs. m‑tolyl (3‑methyl) and 2,4‑difluorophenyl
2–3 additional methyl groups; ~+28 Da, increased molar refractivity
Steric shielding may influence sigma receptor subtype selectivity; SAR context
In silico comparison; no direct binding data for mesityl variant
medicinal chemistry sigma receptor ligands HDAC inhibitors structure-activity relationships

Sigma Receptor Binding Potential: Contextual Positioning Within the Piperidine-Acetamide Pharmacophore Class

The piperidine-based alkylacetamide scaffold, specifically N-sulfonylpiperidine-2-acetamides, has been validated as a privileged chemotype for sigma receptor (σR) ligands. In the study by Zampieri et al. (2018), compound 19 — a structurally related piperidine-acetamide derivative — demonstrated high σ1 receptor affinity (Ki = 17 nM) with 65-fold selectivity over σ2 (Ki = 1117 nM) in radioligand binding displacement assays using [³H]-(+)-pentazocine (σ1) and [³H]-DTG (σ2) . The tosylpiperidine core and the nature of the hydrophobic N-substituent were identified as key pharmacophoric elements governing affinity. While N-mesityl-2-(1-tosylpiperidin-2-yl)acetamide itself has not been directly tested in published σR binding assays, its mesityl group is structurally more similar to the high-affinity compound 19 than to the weakly active analogs in the series . This positions CAS 941910-61-8 as a candidate for σR profiling with predicted affinity intermediate between the high-selectivity and low-selectivity members of the series.

Sigma receptor binding potential
Class‑level inference
No direct Ki; scaffold‑matched compound 19: Ki(σ1)=17 nM, 65‑fold selectivity over σ2
Mesityl variant predicted to occupy intermediate selectivity position; supports SAR gap filling
Radioligand binding data from Zampieri et al., 2018; guinea pig/rat membranes
sigma-1 receptor sigma-2 receptor TMEM97 binding affinity selectivity

HDAC Inhibition Potential: Patent-Class Evidence for Tosylpiperidine-Acetamide Scaffolds

The broader tosylpiperidine-acetamide chemotype has been claimed in patents for histone deacetylase (HDAC) inhibition. US Patent 9,249,087 discloses HDAC inhibitors incorporating N-substituted acetamide scaffolds bearing aryl-sulfonyl groups . BindingDB entry BDBM218167 (US9249087, compound 10) reports HDAC1 inhibition with IC50 = 13,200 nM and HDAC8 inhibition with IC50 = 324 nM, establishing that the sulfonylpiperidine-acetamide scaffold engages HDAC enzymes with subtype-dependent potency . The mesityl group has not been evaluated in the HDAC context within published patent data; however, the presence of the tosylpiperidine-acetamide core suggests potential HDAC modulatory activity that remains to be quantified directly for CAS 941910-61-8.

HDAC inhibition potential
Class‑level inference
Scaffold‑matched compound (US9249087): HDAC8 IC50=324 nM, ~40‑fold over HDAC1 (13,200 nM)
Mesityl steric effects on HDAC isoform selectivity remain untested; enables chemotype expansion
Fluorescent substrate assay, pH 8.0; recombinant human isoforms
histone deacetylase HDAC inhibitor epigenetics cancer therapeutics

Physicochemical Property Differentiation: Impact of Mesityl Substitution on Drug-Likeness Parameters vs. Closest Analogs

Computational comparison of N-mesityl-2-(1-tosylpiperidin-2-yl)acetamide against its closest commercially cataloged analogs — N-(m-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941904-19-4, MW 386.5) and N-(o-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide (MW 386.5) — reveals that the mesityl variant increases molecular weight by approximately 28 Da (~7% increase) and adds two additional methyl groups to the aromatic ring system . Using the MMsINC database entry for C23H30N2O3S, estimated SlogP is 4.222 with estimated logS of -6.40, indicating increased lipophilicity and decreased aqueous solubility relative to the mono-methyl analogs . The increased logP and molecular weight position the mesityl compound closer to the upper boundary of drug-like chemical space (Lipinski rule: logP ≤5, MW ≤500) while remaining within compliant range, suggesting the mesityl group represents a deliberate push toward higher lipophilicity for improved membrane permeability or target hydrophobic pocket engagement.

Lipophilicity shift
Predicted
SlogP 4.22 (mesityl) vs. ~3.7–4.0 (mono‑methyl analogs); ΔlogP ≈ +0.5–1.0
Higher lipophilicity supports membrane permeability hypothesis testing
MMsINC computational estimate; no experimental logP available
drug-likeness ADME prediction logP molecular weight procurement selection

Prioritized Research and Procurement Application Scenarios for N-Mesityl-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941910-61-8)


Sigma Receptor Subtype Selectivity Profiling: SAR Expansion at the N-Aryl Hydrophobic Pocket

Researchers investigating structure-activity relationships (SAR) of sigma-1 (σ1) versus sigma-2 (σ2/TMEM97) receptor ligands should select CAS 941910-61-8 to fill the mesityl-substituted gap in the existing piperidine-acetamide SAR landscape. Published data for this scaffold demonstrate that N-substituent identity controls σ1/σ2 selectivity, with compound 19 achieving Ki(σ1) = 17 nM and 65-fold selectivity over σ2 (Ki = 1117 nM) . The mesityl group's symmetric tri-methyl substitution pattern has not been evaluated and may confer enhanced σ1 selectivity through improved occupancy of the primary hydrophobic pocket, as suggested by SAR trends in Zampieri et al. (2018). Procurement enables competitive radioligand displacement assays to determine Ki values at σ1 and σ2 subtypes, extending the SAR beyond currently published analogs.

HDAC Isoform Selectivity Screening: Evaluating Mesityl Steric Effects on HDAC8 vs. HDAC1/6

The tosylpiperidine-acetamide scaffold has demonstrated HDAC8 preferential inhibition (IC50 = 324 nM) over HDAC1 (IC50 = 13,200 nM) in patent-disclosed analogs . Researchers aiming to optimize HDAC8-selective inhibitors for oncology or epigenetic applications should procure CAS 941910-61-8 to test whether the bulky mesityl substituent further enhances HDAC8 selectivity or alters the isoform inhibition profile. The compound provides a sterically differentiated entry point into the HDAC inhibitor chemotype space claimed under US 9,249,087, enabling head-to-head comparison with patent compound 10 and other HDAC inhibitor scaffolds.

Physicochemical Probe Studies: Lipophilicity-Driven Membrane Permeability and Cellular Uptake

With a computed SlogP of 4.222 — approximately 0.5–1.0 log units higher than mono-methyl phenyl analogs — N-mesityl-2-(1-tosylpiperidin-2-yl)acetamide serves as a lipophilicity probe within the tosylpiperidine-acetamide series. This property makes it suitable for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies comparing the mesityl variant against less lipophilic analogs (e.g., CAS 941904-19-4) to determine whether the increased logP translates to enhanced passive membrane permeability or altered intracellular accumulation. Such data informs the design of CNS-penetrant sigma receptor ligands or HDAC inhibitors where blood-brain barrier penetration is desirable.

Chemical Biology Tool Compound Development: Target Identification by Affinity-Based Protein Profiling

The structural uniqueness of the mesityl group — absent from the published SAR of tosylpiperidine-acetamide sigma ligands and HDAC inhibitors — positions CAS 941910-61-8 as a candidate for target identification campaigns using affinity-based protein profiling (AfBPP) or chemical proteomics approaches. The compound's estimated moderate-to-high lipophilicity and the synthetic tractability of the tosylpiperidine scaffold support the design of photoaffinity or biotinylated probes derived from the mesityl parent structure, enabling pull-down and mass spectrometry-based identification of novel protein targets that preferentially engage the mesityl-substituted variant over mono-methyl or unsubstituted phenyl analogs.

Application
Selection Property
Validation Focus
Sigma receptor subtype selectivity profiling
N‑aryl hydrophobic pocket occupancy
σ1/σ2 radioligand displacement Ki determination
HDAC isoform selectivity screening
Steric complementarity to HDAC active site
HDAC1/6/8 inhibition profiling and selectivity window
Lipophilicity‑driven permeability studies
Computed logP 4.22 (mesityl vs. lower‑logP analogs)
PAMPA or Caco‑2 permeability and cellular uptake
Chemical biology tool compound development
Structural uniqueness of mesityl group
Affinity‑based protein profiling and target ID
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